molecular formula C18H27N7O3 B10879428 1'-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-1,4'-bipiperidine-4'-carboxamide

1'-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B10879428
M. Wt: 389.5 g/mol
InChI Key: YSXRSYKNPWRQJP-UHFFFAOYSA-N
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Description

1’-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-1,4’-bipiperidine-4’-carboxamide is a complex organic compound with a unique structure that combines a purine derivative with a bipiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Derivative: The purine core is synthesized through a series of reactions involving the condensation of appropriate amines and carbonyl compounds.

    Introduction of the Bipiperidine Moiety: The bipiperidine structure is introduced through nucleophilic substitution reactions, often using piperidine derivatives as starting materials.

    Coupling of the Two Moieties: The final step involves coupling the purine derivative with the bipiperidine moiety, typically using amide bond formation reactions under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1’-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1’-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]butyl acetate
  • 4-{[(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]aminobenzoic acid}

Uniqueness

1’-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-1,4’-bipiperidine-4’-carboxamide is unique due to its combination of a purine derivative with a bipiperidine structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H27N7O3

Molecular Weight

389.5 g/mol

IUPAC Name

1-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)-4-piperidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C18H27N7O3/c1-22-13-12(14(26)23(2)17(22)28)20-16(21-13)24-10-6-18(7-11-24,15(19)27)25-8-4-3-5-9-25/h3-11H2,1-2H3,(H2,19,27)(H,20,21)

InChI Key

YSXRSYKNPWRQJP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCC(CC3)(C(=O)N)N4CCCCC4

Origin of Product

United States

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